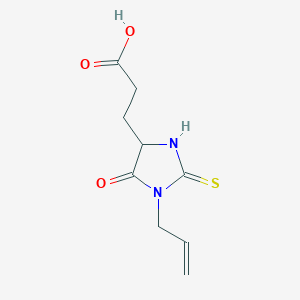

3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

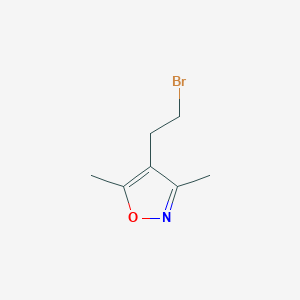

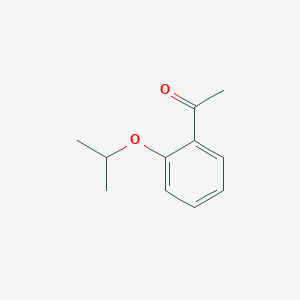

The compound 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is a derivative of imidazolidine, which is a heterocyclic compound. The structure of the compound suggests that it contains an imidazolidine ring, which is fused with a thiazole moiety and substituted with an allyl group and a propionic acid side chain. This compound is of interest due to its potential biological activities, which may include antitumor properties, although specific studies on this compound are not detailed in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, imidazo[2,1-b]thiazole-5-carboxylic acids were used as starting materials for the synthesis of various esters, including allyl esters . Although the exact synthesis of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis. The synthesis of these compounds did not show significant antitumor activity under the conditions employed in the study .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as 1H, 13C NMR, IR, MS, and in some cases, 15N NMR data . The structures and compositions of some compounds were confirmed by single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid and confirm its composition.

Chemical Reactions Analysis

The related compounds have shown the ability to undergo rearrangements and reactions with isothiocyanates to form novel compounds . The reactivity of the imidazolidine ring, particularly with isothiocyanates, suggests that 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid could also participate in similar chemical reactions, potentially leading to a variety of novel derivatives with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been explicitly detailed in the provided papers. However, the identification of a novel enzyme in Burkholderia sp. HME13 that converts a similar compound, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid, into another product suggests that the compound has specific reactivity and stability under biological conditions . The enzyme catalyzes the desulfhydration of the compound, indicating that it has a reactive thioxo group that can be targeted by specific enzymes .

科学研究应用

化学合成和结构分析

- 已研究了(2,2-二甲基肼基)琥珀酸酯与烯丙基和苯基异硫氰酸酯反应,其中包括类似于3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸的化合物。这些反应导致1-取代(3-二甲基氨基-5-氧代-2-硫代-4-咪唑啉基)乙酸酯的酯类化合物。相关化合物甲基(1-烯丙基-5-氧代-2-硫代咪唑啉-4-基亚甲基)乙酸酯的结构已通过X射线衍射分析(Bremanis et al., 1987)得到确认。

在药物化学中的潜力

- 已确定一种结构类似于3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸的化合物,具体为3(S)-(6-甲氧基吡啶-3-基)-3-[2-氧代-3-[3-(5,6,7,8-四氢-1,8-萘啶-2-基)丙基]咪唑啉-1-基]丙酸,已被确认为α(v)β(3)受体的有效和选择性拮抗剂,对骨质疏松症的治疗和预防具有重要意义(Hutchinson et al., 2003)。

光学和物理化学性质

- 已研究了类似于3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸的化合物的偶氮衍生物的线性和非线性光学性质,揭示了在紫外辐射下光学性质的显著变化(El-Ghamaz et al., 2018)。

生物活性

- 研究了3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸的衍生物对实验动物细胞免疫的影响,表明其在抗真菌和抗肿瘤活性以及对某些细胞免疫组分的影响方面具有潜力(Konechnyi et al., 2021)。

酶反应

- 对Burkholderia sp. HME13进行的研究发现了一种将结构类似于3-(1-烯丙基-5-氧代-2-硫代-咪唑啉-4-基)-丙酸的化合物转化的酶,暗示其在酶途径中的潜在作用(Muramatsu et al., 2020)。

属性

IUPAC Name |

3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUKJPGKFXOINC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389775 |

Source

|

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid | |

CAS RN |

436855-68-4 |

Source

|

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)